Rosiglitazone sodium

Description

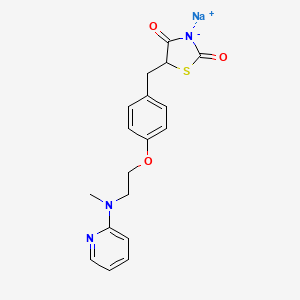

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S.Na/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOHHIYSRDUSCX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)[N-]C(=O)S2)C3=CC=CC=N3.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316371-83-2 | |

| Record name | Rosiglitazone sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0316371832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ROSIGLITAZONE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR4MBO751R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Rosiglitazone Sodium's Action on PPARγ: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosiglitazone, a member of the thiazolidolidinedione (TZD) class of drugs, exerts its therapeutic effects primarily through its potent and selective agonism of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This nuclear receptor plays a pivotal role in the regulation of glucose and lipid metabolism, making it a key therapeutic target for type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the molecular mechanism of action of rosiglitazone on PPARγ, detailing the binding kinetics, conformational changes, downstream signaling events, and the experimental methodologies used to elucidate these processes.

Rosiglitazone Binding and PPARγ Activation

Rosiglitazone acts as a high-affinity ligand for PPARγ. Upon entering the cell, it binds directly to the ligand-binding pocket (LBP) within the ligand-binding domain (LBD) of the PPARγ receptor. This binding event is the critical initiating step in the cascade of molecular events that lead to the drug's pharmacological effects.

Quantitative Binding and Activation Data

The interaction between rosiglitazone and PPARγ has been quantified through various in vitro assays, providing key parameters that describe its potency and efficacy.

| Parameter | Value | Description |

| Binding Affinity (Kd) | ~43 nM | Dissociation constant, indicating the high affinity of rosiglitazone for the PPARγ LBD. |

| EC50 for Activation | ~30 nM - 100 nM | Effective concentration to achieve 50% of the maximal activation of PPARγ in reporter gene assays. |

Conformational Changes and Coactivator Recruitment

The binding of rosiglitazone to the PPARγ LBD induces a significant conformational change in the receptor. A key event is the stabilization of the Activation Function-2 (AF-2) helix (Helix 12) in an active conformation. This structural rearrangement creates a binding surface for the recruitment of transcriptional coactivators.

In its basal state, PPARγ is often associated with corepressor molecules. The rosiglitazone-induced conformational change leads to the dissociation of these corepressors and the subsequent recruitment of a complex of coactivator proteins, such as Steroid Receptor Coactivator-1 (SRC-1) and p300/CBP.

The Molecular Targets of Rosiglitazone: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent synthetic ligand primarily used in the management of type 2 diabetes mellitus. Its therapeutic effects are mediated through the modulation of specific molecular targets that play a central role in glucose and lipid metabolism. This technical guide provides an in-depth examination of the molecular targets of rosiglitazone, focusing on its primary receptor, downstream signaling pathways, and known off-target effects. This document summarizes key quantitative data, details relevant experimental protocols for target validation, and provides visual representations of the underlying molecular mechanisms to support further research and drug development efforts.

Primary Molecular Target: Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ)

The principal molecular target of rosiglitazone is the Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) , a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1][2][3][4] Rosiglitazone acts as a high-affinity, selective agonist for PPARγ.[2] PPARγ is highly expressed in adipose tissue, where it serves as a master regulator of adipogenesis, but is also present in skeletal muscle, liver, and various immune cells.

Upon binding, rosiglitazone induces a conformational change in the PPARγ ligand-binding domain (LBD), which promotes the recruitment of co-activator proteins and initiates a cascade of transcriptional events. This interaction is central to the drug's insulin-sensitizing effects.

Quantitative Analysis of Rosiglitazone-PPARγ Interaction

The binding affinity and activation potency of rosiglitazone for PPARγ have been characterized through various in vitro assays. The data underscores its high selectivity and potency.

| Parameter | Value | Assay Method | Reference |

| Binding Affinity (Kd) | ~40 nM | Radioligand Binding Assay | |

| Agonist Potency (EC50) | 60 nM | Reporter Gene Assay | |

| Inhibitory Concentration (IC50) | 0.23 µM | Fluorescence Polarization Assay |

Mechanism of Action and Signaling Pathway

Rosiglitazone's mechanism of action is a classic example of nuclear receptor modulation. The process begins with its entry into the cell and binding to the LBD of PPARγ in the nucleus.

-

Ligand Binding: Rosiglitazone binds to and activates PPARγ.

-

Heterodimerization: The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).

-

PPRE Binding: This PPARγ-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: The complex recruits co-activators, leading to the transcription of genes involved in glucose and lipid metabolism, insulin signaling, and inflammation.

This signaling cascade results in improved insulin sensitivity, primarily by enhancing glucose uptake in peripheral tissues like skeletal muscle and adipose tissue.

Regulation of Gene and Protein Expression

Activation of PPARγ by rosiglitazone directly alters the expression of numerous genes and proteins, contributing to its therapeutic effects.

| Regulation | Gene/Protein | Primary Function | Reference(s) |

| Upregulated | GLUT4 (SLC2A4) | Insulin-regulated glucose transporter | |

| Adiponectin | Enhances insulin sensitivity, anti-inflammatory | ||

| Stearoyl-CoA Desaturase (SCD) | Involved in fatty acid biosynthesis | ||

| CD36 | Fatty acid translocase | ||

| Lipoprotein Lipase (LPL) | Hydrolyzes triglycerides | ||

| Carnitine Palmitoyltransferase-1 (CPT-1) | Rate-limiting enzyme in fatty acid oxidation | ||

| Downregulated | Interleukin-6 (IL-6) | Pro-inflammatory cytokine | |

| Resistin | Adipokine linked to insulin resistance | ||

| Chemokine (C-C motif) ligand 3 (CCL3) | Pro-inflammatory chemokine | ||

| 11β-hydroxysteroid dehydrogenase 1 | Enzyme involved in cortisol activation |

Secondary and PPARγ-Independent Molecular Targets

While the majority of rosiglitazone's effects are mediated through PPARγ, evidence suggests the existence of PPARγ-independent pathways. These off-target effects are an important consideration in understanding the drug's complete pharmacological profile.

-

Tuberous Sclerosis Complex-2 (TSC2): In non-small cell lung carcinoma (NSCLC) cells, rosiglitazone has been shown to inhibit proliferation by stimulating the phosphorylation of TSC2. This activation of TSC2, a tumor suppressor that inhibits mTOR signaling, occurs via a PPARγ-independent mechanism.

-

CDK5-Mediated Phosphorylation: Rosiglitazone can inhibit the phosphorylation of PPARγ itself at serine 273 by cyclin-dependent kinase 5 (CDK5). This inhibition is thought to selectively restore the expression of beneficial adipocyte genes, like adiponectin, contributing to the drug's antidiabetic effects independently of its direct agonism.

Experimental Protocols for Target Identification and Validation

Characterizing the interaction between rosiglitazone and its molecular targets requires specific and robust experimental methodologies. Below are protocols for two key types of assays.

Protocol: Competitive Ligand Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity (IC50) of a test compound (e.g., rosiglitazone) by measuring its ability to displace a fluorescently labeled ligand from the PPARγ LBD.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (rosiglitazone) and a fluorescently-labeled PPARγ ligand (probe) in an appropriate solvent (e.g., DMSO).

-

Prepare a solution of purified human PPARγ Ligand-Binding Domain (LBD) in assay buffer.

-

-

Assay Plate Setup:

-

Add a fixed concentration of PPARγ LBD and the fluorescent probe to each well of a microplate.

-

Add serial dilutions of rosiglitazone to the wells. Include control wells with no test compound (maximum polarization) and wells with a known potent ligand (background).

-

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

-

Measurement:

-

Measure the fluorescence polarization (FP) of each well using a suitable plate reader.

-

The displacement of the fluorescent probe by rosiglitazone results in a decrease in FP.

-

-

Data Analysis:

-

Plot the FP values against the logarithm of the rosiglitazone concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of rosiglitazone required to displace 50% of the fluorescent probe.

-

Protocol: Transcription Factor Activity Assay (ELISA-based)

This assay quantifies the ability of rosiglitazone to activate PPARγ and promote its binding to a specific DNA sequence (PPRE).

-

Sample Preparation: Prepare nuclear extracts from cells that have been treated with various concentrations of rosiglitazone.

-

Assay Plate Setup:

-

Use a 96-well plate pre-coated with a double-stranded DNA oligonucleotide containing the PPRE consensus sequence.

-

Add the prepared nuclear extracts to the wells. The activated PPARγ/RXR heterodimer in the extract will bind to the immobilized PPRE.

-

-

Incubation and Washing:

-

Incubate the plate for 1 hour at room temperature to allow for binding.

-

Wash the plate multiple times to remove non-specifically bound proteins.

-

-

Antibody Incubation:

-

Add a primary antibody specific to PPARγ to each well and incubate for 1 hour.

-

Wash the plate, then add a secondary antibody conjugated to horseradish peroxidase (HRP) and incubate for 1 hour.

-

-

Detection and Measurement:

-

Wash the plate thoroughly. Add a colorimetric HRP substrate (e.g., TMB).

-

After a short incubation, add a stop solution.

-

Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of PPRE-bound PPARγ.

-

-

Data Analysis: Compare the absorbance values from rosiglitazone-treated samples to untreated controls to determine the dose-dependent activation of PPARγ.

Conclusion

The primary molecular target of rosiglitazone sodium is unequivocally the nuclear receptor PPARγ. Its function as a potent agonist for this receptor drives the transcriptional regulation of a wide array of genes involved in glucose homeostasis and lipid metabolism, which forms the basis of its therapeutic utility as an insulin-sensitizing agent. Furthermore, emerging evidence of PPARγ-independent activities, such as the modulation of the TSC2 pathway, highlights the complexity of its pharmacological profile. A thorough understanding of these on-target and off-target interactions, facilitated by the robust experimental protocols detailed herein, is critical for the development of next-generation modulators with improved efficacy and safety profiles.

References

- 1. Identification of the target proteins of rosiglitazone in 3T3-L1 adipocytes through proteomic analysis of cytosolic and secreted proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. academic.oup.com [academic.oup.com]

- 4. What is the mechanism of Rosiglitazone Maleate? [synapse.patsnap.com]

The Role of Rosiglitazone Sodium in Insulin Sensitization Pathways: A Technical Guide

Abstract: Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] Its primary therapeutic role is to enhance insulin sensitivity in peripheral tissues, making it an effective agent for the management of type 2 diabetes mellitus.[1][3] This document provides a detailed examination of the molecular mechanisms through which rosiglitazone modulates insulin sensitization pathways. It covers the core activation of PPARγ, the downstream effects on gene transcription, the modulation of adipokines, and the enhancement of the canonical insulin signaling cascade. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the critical pathways and workflows to support researchers, scientists, and drug development professionals.

Core Molecular Mechanism of Action

Rosiglitazone's mechanism is centered on its function as a high-affinity ligand for PPARγ, a nuclear receptor predominantly expressed in adipose tissue. The binding of rosiglitazone to PPARγ induces a conformational change in the receptor, leading to a cascade of genomic events.

1.1. PPARγ Activation and Heterodimerization: Upon binding rosiglitazone, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This activated PPARγ-RXR complex then binds to specific DNA sequences known as peroxisome proliferator-responsive elements (PPREs) located in the promoter regions of target genes. This binding event recruits co-activator proteins and initiates the transcription of genes involved in glucose and lipid metabolism, thereby altering cellular metabolism to improve insulin sensitivity.

1.2. Inhibition of CDK5-Mediated Phosphorylation: Beyond simple agonism, rosiglitazone has been shown to inhibit the phosphorylation of PPARγ at serine 273 by cyclin-dependent kinase 5 (CDK5). This inhibitory action is significant because CDK5-mediated phosphorylation is associated with the dysregulation of a specific set of adipocyte genes in insulin-resistant states. By blocking this phosphorylation, rosiglitazone helps restore the expression of key insulin-sensitizing genes, such as that for adiponectin, which may be independent of its broader transcriptional activation effects.

Key Signaling Pathways in Insulin Sensitization

Rosiglitazone's activation of PPARγ initiates a broad range of downstream effects that collectively enhance systemic insulin sensitivity. These effects are most prominent in adipose tissue but also impact muscle and liver.

2.1. Adipose Tissue Remodeling and Adipokine Modulation: PPARγ is a master regulator of adipogenesis, the differentiation of preadipocytes into mature fat cells. Rosiglitazone promotes this process, leading to an increase in the number of small, insulin-sensitive adipocytes. These cells are more efficient at sequestering circulating free fatty acids (FFAs), thereby reducing the lipotoxicity in other tissues like muscle and liver that contributes to insulin resistance.

Furthermore, rosiglitazone beneficially alters the secretion profile of adipokines from fat cells:

-

Increases Adiponectin: It upregulates the expression and secretion of adiponectin, a hormone known to enhance insulin sensitivity and possess anti-inflammatory properties.

-

Decreases Resistin and TNF-α: It reduces the production of resistin and other pro-inflammatory cytokines like TNF-α, which are known to contribute to insulin resistance.

2.2. Enhancement of Insulin Signaling Cascade: Rosiglitazone potentiates the cellular response to insulin. In brown adipocytes, treatment with rosiglitazone has been shown to increase the expression of the insulin receptor itself. It enhances the insulin-stimulated tyrosine phosphorylation of Insulin Receptor Substrate-1 (IRS-1) and, to an even greater extent, IRS-2. This amplified signal leads to greater activation of downstream effectors, including phosphatidylinositol 3-kinase (PI3K) and Akt (also known as Protein Kinase B). The activation of the PI3K/Akt pathway is a critical step in mediating most of insulin's metabolic effects.

2.3. Glucose Transporter (GLUT) Regulation: A key outcome of enhanced Akt signaling is the translocation of glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane in muscle and adipose tissue. This process is essential for the uptake of glucose from the bloodstream. Studies have shown that rosiglitazone treatment leads to a 40% increase in insulin-stimulated glucose uptake, which is a direct result of increased GLUT4 translocation to the cell surface. Interestingly, this can occur without changes in the total cellular expression of GLUT4 protein, suggesting an effect on the trafficking and recycling of the transporter. In some cell types, such as glomerular podocytes, rosiglitazone has also been shown to increase glucose uptake by promoting the translocation of GLUT1.

Quantitative Effects of Rosiglitazone

The insulin-sensitizing effects of rosiglitazone have been quantified in numerous in vitro and in vivo studies. The tables below summarize key findings.

Table 1: In Vitro and Cellular Quantitative Data

| Parameter | Cell Type/System | Rosiglitazone Concentration | Result | Reference |

| PPARγ Agonism (EC₅₀) | N/A | 60 nM | Potent and selective activation | |

| Insulin-Stimulated Glucose Uptake | Fetal Rat Brown Adipocytes | 10 µmol/l | 40% increase | |

| GLUT1 Levels at Plasma Membrane | 3T3-L1 Adipocytes | 10⁻⁷ M | 1.8-fold increase (basal) | |

| Secreted IGF-I | U-33/γ2 Marrow Stromal Cells | 1 µM | 75% reduction | |

| Adipocyte Lipolysis (Glycerol Release) | Human Adipose Tissue Explants | N/A | ~32-35% increase |

Table 2: In Vivo and Clinical Quantitative Data

| Parameter | Study Population | Rosiglitazone Dosage | Duration | Result | Reference |

| Whole-Body Glucose Uptake | Type 2 Diabetes & CAD | N/A | 16 weeks | 44% increase | |

| Whole-Body Glucose Uptake | Newly Diagnosed Type 2 Diabetes | N/A | 26 weeks | 36% increase | |

| Insulin Sensitivity (GDR) | Type 2 Diabetes | 8 mg/day | 16 weeks | 86% increase | |

| Myocardial Glucose Uptake (Ischemic) | Type 2 Diabetes & CAD | N/A | 16 weeks | 24% increase | |

| Myocardial Glucose Uptake (Non-Ischemic) | Type 2 Diabetes & CAD | N/A | 16 weeks | 29% increase | |

| Fasting Plasma Fatty Acids | Type 2 Diabetes | 4 mg BID | 3 months | 38.8% decrease | |

| Intrahepatic Fat | Type 2 Diabetes | 8 mg/day | 16 weeks | 45% reduction | |

| Integrated GS-ISR | Nondiabetic, Insulin-Resistant | 4-8 mg/day | 12 weeks | 21% decrease |

GDR: Glucose Disposal Rate; GS-ISR: Glucose-Stimulated Insulin Secretion Rate; CAD: Coronary Artery Disease

Key Experimental Protocols

The elucidation of rosiglitazone's mechanism of action relies on several key experimental techniques. Detailed methodologies are provided below.

4.1. Protocol: PPARγ Ligand Binding Assay (Fluorometric)

This assay quantifies the ability of a test compound like rosiglitazone to bind to the PPARγ ligand-binding domain (LBD) by displacing a fluorescent probe.

-

1. Reagent Preparation: Prepare PPARγ Assay Buffer, dilute the fluorescent PPARγ Assay Probe in DMSO, and dissolve rosiglitazone (or other test ligands) in an appropriate solvent (e.g., DMSO).

-

2. Reaction Setup: In a microplate, add the test ligand (rosiglitazone), a solvent control (DMSO), and a known ligand control.

-

3. PPARγ Addition: Add human PPARγ protein to each well and mix gently. Incubate for 5-10 minutes at room temperature to allow the ligand to bind to the receptor.

-

4. Probe Addition: Add the diluted fluorescent probe to each well. The probe will bind to any PPARγ not occupied by the test ligand. Incubate for an additional 5 minutes.

-

5. Measurement: Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 375/465 nm). A decrease in fluorescence compared to the solvent control indicates displacement of the probe by the test ligand.

-

6. Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value for rosiglitazone by testing a range of concentrations.

4.2. Protocol: Cellular Glucose Uptake Assay

This method measures the rate of glucose transport into cultured cells, such as 3T3-L1 adipocytes, following treatment with rosiglitazone.

-

1. Cell Culture and Differentiation: Culture cells (e.g., 3T3-L1 preadipocytes) to confluence and induce differentiation into mature adipocytes.

-

2. Rosiglitazone Treatment: Treat the differentiated adipocytes with a desired concentration of rosiglitazone (e.g., 10 µmol/l) or a vehicle control for a specified period (e.g., 24-48 hours).

-

3. Serum Starvation: Wash the cells and incubate them in a serum-free, low-glucose medium for 2-3 hours to lower basal glucose transport.

-

4. Insulin Stimulation: Treat the cells with or without a stimulating concentration of insulin (e.g., 10 nmol/l) for a short period (e.g., 5-30 minutes) to induce GLUT4 translocation.

-

5. Glucose Uptake Measurement: Add a radiolabeled glucose analog (e.g., 2-deoxy-[³H]glucose) or a fluorescent analog for a defined time (e.g., 5-10 minutes).

-

6. Termination and Lysis: Stop the uptake by washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.

-

7. Quantification: Measure the amount of internalized labeled glucose using a scintillation counter (for radiolabels) or a fluorescence plate reader. Normalize the results to the total protein content of each sample.

4.3. Protocol: Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to identify the specific DNA regions (PPREs) to which the PPARγ-RXR complex binds following rosiglitazone treatment.

-

1. Cross-linking: Treat adipocytes (with or without rosiglitazone) with formaldehyde to cross-link proteins to DNA.

-

2. Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion.

-

3. Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to PPARγ. The antibody will bind to PPARγ and its cross-linked DNA fragment. Use a non-specific IgG as a negative control.

-

4. Immune Complex Capture: Add protein A/G-coated magnetic beads to capture the antibody-protein-DNA complexes.

-

5. Washing: Wash the beads extensively to remove non-specifically bound chromatin.

-

6. Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating. Degrade the proteins with proteinase K.

-

7. DNA Purification: Purify the co-precipitated DNA fragments.

-

8. Analysis: Analyze the purified DNA using quantitative PCR (ChIP-qPCR) with primers for known PPREs of target genes (e.g., adiponectin, aP2) or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

References

The Discovery and Synthesis of Rosiglitazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, emerged as a significant therapeutic agent for the management of type 2 diabetes mellitus. Its discovery marked a pivotal advancement in the understanding and treatment of insulin resistance. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of rosiglitazone. We will detail the key synthetic pathways, providing explicit experimental protocols and quantitative data. Furthermore, this guide will elucidate the intricate signaling cascades through which rosiglitazone exerts its therapeutic effects, primarily via the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).

Discovery and Historical Context

Rosiglitazone (trade name Avandia) was developed by GlaxoSmithKline and received its first FDA approval in 1999.[] It belongs to the thiazolidinedione class of antidiabetic drugs, which are known as insulin sensitizers. The development of TZDs was a major step forward from previous therapies that primarily focused on stimulating insulin secretion. Instead, rosiglitazone addresses the underlying issue of insulin resistance, a key pathological feature of type 2 diabetes. While its clinical use has seen fluctuations due to safety concerns, the study of rosiglitazone continues to provide valuable insights into metabolic diseases.

It is important to note that while the user's request specified "Rosiglitazone sodium," the vast majority of scientific literature, including synthesis and clinical data, pertains to rosiglitazone maleate . This is the pharmaceutically prepared and administered salt form of the drug.[2][3]

Chemical Synthesis of Rosiglitazone Maleate

The synthesis of rosiglitazone is a multi-step process that has been optimized over the years for improved yield and purity. The most common synthetic route begins with the reaction of 2-chloropyridine and culminates in the formation of the maleate salt of the active pharmaceutical ingredient.

Overall Synthesis Workflow

The logical flow of the primary synthesis route for rosiglitazone maleate is depicted below.

Caption: Overall workflow for the synthesis of Rosiglitazone Maleate.

Detailed Experimental Protocols

The following protocols are synthesized from various literature sources to provide a detailed methodology for each key step.

Step 1: Synthesis of 2-(N-methyl-N-(2-pyridyl)amino)ethanol (Intermediate I)

-

Reaction: A nucleophilic substitution reaction between 2-chloropyridine and 2-(N-methylamino)ethanol.

-

Procedure:

-

In a suitable reaction vessel, combine 2-chloropyridine (1 equivalent) and 2-(N-methylamino)ethanol (1.2 equivalents) without a solvent.

-

Heat the reaction mixture to 120-140°C and maintain this temperature for several hours, monitoring the reaction progress by TLC or HPLC.

-

After completion, cool the mixture and purify the product. Purification can be achieved by vacuum distillation.

-

-

Characterization of Intermediate I:

-

Appearance: Liquid

-

Molecular Formula: C₈H₁₂N₂O

-

Molecular Weight: 152.19 g/mol

-

Boiling Point: 299°C

-

Density: 1.100 g/cm³

-

Step 2: Synthesis of 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde (Intermediate II)

-

Reaction: A nucleophilic aromatic substitution (etherification) between Intermediate I and 4-fluorobenzaldehyde.

-

Procedure:

-

To a solution of 2-(N-methyl-N-(2-pyridyl)amino)ethanol (1 equivalent) in an aprotic polar solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) (1.1 equivalents) portion-wise at 0°C to form the alkoxide.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

-

Add 4-fluorobenzaldehyde (1 equivalent) to the reaction mixture.

-

Heat the mixture to approximately 80°C and maintain for 16 hours.

-

Cool the reaction mixture, quench with water, and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often a viscous oil and can be purified by column chromatography.

-

-

Characterization of Intermediate II:

-

Appearance: Viscous oil

-

Molecular Formula: C₁₅H₁₆N₂O₂

-

Molecular Weight: 256.3 g/mol

-

Boiling Point: 440.9 ± 30.0 °C (Predicted)

-

Step 3: Synthesis of 5-[4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzylidene]thiazolidine-2,4-dione (Intermediate III)

-

Reaction: A Knoevenagel condensation of Intermediate II with 2,4-thiazolidinedione.

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde (1 equivalent) and 2,4-thiazolidinedione (1 equivalent) in toluene.

-

Add a catalytic amount of a weak base, such as piperidine.

-

Reflux the mixture for several hours, with azeotropic removal of water.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture.

-

The product often precipitates out of the solution upon cooling. Collect the solid by filtration, wash with a cold solvent like ethanol, and dry.

-

-

Characterization of Intermediate III:

-

Appearance: Solid

-

Molecular Formula: C₁₈H₁₇N₃O₃S

-

Molecular Weight: 355.41 g/mol

-

Melting Point: 156-159°C (for a similar analogue)

-

Step 4: Synthesis of Rosiglitazone (Free Base)

-

Reaction: Reduction of the exocyclic double bond of Intermediate III.

-

Procedure (using Magnesium in Methanol):

-

Suspend 5-[4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzylidene]thiazolidine-2,4-dione (1 equivalent) in methanol.

-

Add magnesium turnings (2-3 equivalents) portion-wise to the suspension. The reaction is exothermic.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of aqueous ammonium chloride or dilute hydrochloric acid.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to yield the rosiglitazone free base.

-

-

Characterization of Rosiglitazone (Free Base):

-

Appearance: Colorless crystals from methanol

-

Molecular Formula: C₁₈H₁₉N₃O₃S

-

Molecular Weight: 357.43 g/mol

-

Melting Point: 122-123°C

-

Step 5: Synthesis of Rosiglitazone Maleate

-

Reaction: Salt formation between the basic rosiglitazone free base and maleic acid.

-

Procedure:

-

Dissolve rosiglitazone free base (1 equivalent) in acetone by gentle heating (50-55°C).

-

In a separate flask, dissolve maleic acid (1 equivalent) in a minimal amount of acetone.

-

Add the maleic acid solution to the rosiglitazone solution.

-

Stir the mixture and then allow it to cool slowly to room temperature, and then in an ice bath to facilitate crystallization.

-

Collect the precipitated rosiglitazone maleate by filtration, wash with cold acetone, and dry under vacuum.

-

-

Characterization of Rosiglitazone Maleate:

-

Appearance: White to off-white solid

-

Molecular Formula: C₂₂H₂₃N₃O₇S

-

Molecular Weight: 473.50 g/mol

-

Melting Point: 122-123°C

-

Quantitative Data

The following table summarizes the reported yields for the different synthetic steps of rosiglitazone, highlighting the variations in reaction conditions.

| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |

| 2 | Coupling | 2-(N-methyl-N-(2-pyridyl)amino)ethanol, 4-fluorobenzaldehyde, NaH, DMF, room temp. | 48 | J. Med. Chem. 1994, 37, 3977-3985 |

| 2 | Coupling | 2-(N-methyl-N-(2-pyridyl)amino)ethanol, 4-fluorobenzaldehyde, NaH, DMF, 80°C | 72 | Biorg. Med. Chem. Lett. 1994, 4, 1181-1184 |

| 2 | Coupling | 2-(N-methyl-N-(2-pyridyl)amino)ethanol, 4-fluorobenzaldehyde, alkali metal hydroxide/alkoxide, aprotic polar solvent | 88 | US Patent 6,515,132 B2 |

| 3 | Knoevenagel Condensation | 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde, 2,4-thiazolidinedione | 95 | US Patent 6,515,132 B2 |

| 4 | Reduction | Mg, Methanol | 72 | US Patent 6,515,132 B2 |

| 4 | Reduction | NaBH₄, CoCl₂, Dimethylglyoxime | ~80 | ChemXpress 4(4), 325-329, (2014) |

| 5 | Salt Formation | Rosiglitazone free base, Maleic acid, Acetone | 90-95 | US Patent 6,515,132 B2 |

| 5 | Salt Formation | Rosiglitazone free base, Maleic acid, Methanol | 62 | J. Med. Chem. 1994, 37, 3977-3985 |

Mechanism of Action: The PPARγ Signaling Pathway

Rosiglitazone exerts its therapeutic effects primarily by acting as a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear hormone receptor.[4]

Overview of the PPARγ Signaling Cascade

The activation of PPARγ by rosiglitazone initiates a cascade of molecular events that ultimately leads to improved insulin sensitivity. The general pathway is as follows:

-

Ligand Binding: Rosiglitazone, being lipophilic, crosses the cell membrane and enters the nucleus, where it binds to the ligand-binding domain of PPARγ.

-

Heterodimerization: Upon ligand binding, PPARγ undergoes a conformational change that promotes its heterodimerization with the Retinoid X Receptor Alpha (RXRα).

-

Co-activator Recruitment: This heterodimer then recruits a complex of co-activator proteins, such as the Steroid Receptor Coactivator-1 (SRC-1) and CREB-binding protein (CBP)/p300.

-

DNA Binding: The complete complex (Rosiglitazone-PPARγ-RXRα-Co-activators) binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

-

Gene Transcription Modulation: The binding of this complex to PPREs modulates the transcription of these genes, leading to an increase or decrease in their expression.

Caption: Rosiglitazone-mediated PPARγ signaling pathway.

Key Target Genes and Cellular Responses

The modulation of gene expression by the rosiglitazone-PPARγ complex leads to a variety of beneficial metabolic effects, particularly in adipose tissue. Some of the key target genes include:

-

Adiponectin: Upregulation of adiponectin, an adipokine that enhances insulin sensitivity in the liver and skeletal muscle.

-

Glucose Transporter 4 (GLUT4): Increased expression of GLUT4, which facilitates the transport of glucose from the bloodstream into cells.[5]

-

Lipoprotein Lipase (LPL): Enhanced LPL activity, which promotes the clearance of triglycerides from the circulation.

-

Fatty Acid Translocase (FAT/CD36): Increased expression, leading to enhanced fatty acid uptake by adipocytes.

These changes collectively contribute to reduced circulating free fatty acids, improved glucose utilization, and a decrease in overall insulin resistance.

Conclusion

Rosiglitazone represents a cornerstone in the development of insulin-sensitizing drugs. Its synthesis, though multi-stepped, has been refined to achieve high yields and purity. The mechanism of action, centered on the activation of the PPARγ signaling pathway, has provided profound insights into the molecular basis of insulin resistance. While its clinical application has evolved, the study of rosiglitazone continues to be of great importance for researchers and professionals in the field of drug development and metabolic disease, offering a powerful tool to probe the complexities of cellular metabolism and to design next-generation therapeutics.

References

- 2. US6515132B2 - Process for the preparation of rosiglitazone maleate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Peroxisome proliferator-activated receptors, coactivators, and downstream targets - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pharmacokinetics and Pharmacodynamics of Rosiglitazone Sodium in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of rosiglitazone, a potent insulin-sensitizing agent. The information is compiled from a range of preclinical studies, offering critical data for researchers in metabolic disease and drug development.

Introduction

Rosiglitazone is a member of the thiazolidinedione (TZD) class of drugs, known for its efficacy in improving glycemic control in type 2 diabetes mellitus.[1] Its primary mechanism of action is as a high-affinity, selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear transcription factor integral to glucose regulation and adipocyte differentiation.[2][3][4] Activation of PPARγ by rosiglitazone modulates the transcription of numerous insulin-responsive genes, enhancing tissue sensitivity to insulin, particularly in adipose tissue, skeletal muscle, and the liver.[2] Preclinical animal models have been instrumental in elucidating the metabolic effects and disposition of rosiglitazone, providing a foundational understanding of its therapeutic and potential adverse effects.

Pharmacokinetics in Preclinical Models

The pharmacokinetic profile of rosiglitazone has been characterized in various animal models. It generally exhibits rapid absorption and is primarily cleared through metabolism.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Rosiglitazone is rapidly absorbed following oral administration in preclinical models, with peak plasma concentrations (Cmax) typically observed within about one hour. The absolute bioavailability is very high, estimated at approximately 99% in human studies, a characteristic that is likely reflective of its efficient absorption in preclinical species as well.

-

Distribution: Rosiglitazone is extensively bound to plasma proteins, approximately 99.8%, with albumin being the primary binding protein. Its volume of distribution (V/F) in pediatric patients, derived from population PK analysis, was estimated to be 13.5 L.

-

Metabolism: The primary route of elimination for rosiglitazone is hepatic metabolism. The major metabolic pathways are N-demethylation and para-hydroxylation of the pyridine ring, reactions mediated predominantly by the cytochrome P450 enzyme CYP2C8, with a minor contribution from CYP2C9. These metabolic pathways have been identified consistently across preclinical species (rat, dog) and humans.

-

Excretion: Metabolites of rosiglitazone are mainly excreted in the urine (approximately 65%) with a smaller portion eliminated in the feces.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of rosiglitazone observed in different preclinical models. It is important to note that parameters can vary significantly based on the animal model, health status (e.g., disease model vs. healthy), and experimental conditions.

| Parameter | Species/Model | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) | Bioavailability (%) | Reference |

| AUC | C57BL/6 Mice (NAFLD Model) | 30 mg/kg (oral) | - | - | ~2.5-fold higher than healthy mice | Significantly longer than healthy mice | - | |

| IC50 | Goto-Kakizaki Rats | - | - | - | - | - | - | |

| (for inhibition of hepatic glucose production) | ||||||||

| Half-life | Healthy Human Volunteers | 8 mg | - | ~1 | - | 3-7 | ~99 |

Note: Specific quantitative values for Cmax, Tmax, and AUC in preclinical models are highly variable across studies and often presented within the context of specific disease models. The data highlights trends, such as altered PK in disease states.

Experimental Protocols for Pharmacokinetic Studies

A typical preclinical PK study for rosiglitazone involves the following steps:

-

Animal Models: Healthy male C57BL/6 mice or various rat strains (e.g., Wistar, Sprague-Dawley) are commonly used.

-

Dosing: Rosiglitazone is administered, often as a single oral dose (e.g., 30 mg/kg), via gavage.

-

Sample Collection: Blood samples are collected serially at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing. Plasma is separated by centrifugation.

-

Bioanalysis: Plasma concentrations of rosiglitazone and its major metabolites are quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS).

-

Data Analysis: Plasma concentration-time data is analyzed using non-compartmental analysis (NCA) with software like Phoenix WinNonlin to determine key PK parameters including Cmax, Tmax, AUC, and elimination half-life.

Pharmacodynamics in Preclinical Models

The pharmacodynamic effects of rosiglitazone are primarily related to its insulin-sensitizing action, which has been demonstrated in a variety of genetic and diet- or chemical-induced animal models of insulin resistance and type 2 diabetes.

Primary Pharmacodynamic Effects

-

Glycemic Control: Rosiglitazone effectively lowers blood glucose and hemoglobin A1c (HbA1c) levels in diabetic animal models. This is achieved by inhibiting hepatic glucose production and enhancing insulin-stimulated glucose uptake and utilization in peripheral tissues.

-

Insulin Sensitization: The core effect of rosiglitazone is the improvement of insulin sensitivity. Studies in ob/ob mice and Zucker diabetic fatty rats show improved glucose tolerance and insulin sensitivity following treatment.

-

Lipid Metabolism: The drug influences lipid metabolism, leading to decreased plasma triglycerides and free fatty acids. This is consistent with its role in regulating genes involved in lipid uptake and storage in adipocytes.

-

Pancreatic β-cell Effects: In some models, rosiglitazone has been shown to preserve or even increase pancreatic β-cell mass, potentially by enhancing proliferation and decreasing apoptosis, thereby preventing the progression to overt diabetes.

Quantitative Pharmacodynamic Data

The table below summarizes the principal pharmacodynamic outcomes of rosiglitazone treatment in various preclinical models.

| Preclinical Model | Dose Regimen | Key Pharmacodynamic Effects | Reference |

| Goto-Kakizaki (GK) Rats | 5-10 mg/kg/day for 23 days | Lowered blood glucose; Inhibited hepatic glucose production; Enhanced insulin sensitivity. | |

| Streptozotocin (STZ)-induced Diabetic Rats | 4 mg/kg/day for 8 weeks | Significantly decreased blood glucose levels; Reduced oxidative stress markers (MDA). | |

| Nicotine-Exposed Rat Model | From weaning to 26 weeks | Prevented development of dysglycaemia; Increased β-cell mass via enhanced proliferation and decreased apoptosis. | |

| ob/ob Mice | Not specified | Improved glucose tolerance and insulin sensitivity. | |

| Zucker Diabetic Fatty Rats | 10 µmol/kg for 6 weeks | Prevented progression from insulin resistance to overt diabetes. | |

| ApoE-deficient Mice | Not specified | Reduced atherosclerotic aortic plaque area, suggesting a direct anti-atherogenic effect. |

Experimental Protocols for Pharmacodynamic Studies

Evaluating the anti-diabetic effects of rosiglitazone typically involves the following protocol:

-

Animal Models: A range of diabetic and/or insulin-resistant models are used, including genetic models like the Goto-Kakizaki (GK) rat (a lean model of type 2 diabetes) or diet-induced obesity models. Chemically-induced models, such as alloxan or streptozotocin (STZ)-induced diabetes, are also employed.

-

Treatment: Animals receive daily doses of rosiglitazone (e.g., 5-10 mg/kg) or a vehicle control, typically via oral gavage, for a specified period (e.g., several weeks).

-

Endpoint Measurement:

-

Glycemic Control: Blood glucose is monitored regularly from tail vein or saphenous vein samples. HbA1c may be measured at the end of the study as an indicator of long-term glycemic control.

-

Insulin Sensitivity: An Oral Glucose Tolerance Test (OGTT) is a key procedure. After an overnight fast, animals are given a glucose challenge, and blood glucose levels are measured at intervals to assess glucose disposal capacity.

-

Biomarker Analysis: Plasma insulin and lipid profiles are often assessed from blood samples collected at sacrifice.

-

Mechanism of Action and Signaling Pathways

Rosiglitazone's effects are mediated primarily through the activation of PPARγ.

PPARγ-Dependent Signaling

The canonical signaling pathway for rosiglitazone is as follows:

-

Ligand Binding: Rosiglitazone enters the cell and binds to the ligand-binding domain of the PPARγ nuclear receptor.

-

Heterodimerization: This binding event induces a conformational change, causing the PPARγ receptor to form a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding: The PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: The complex recruits co-activator proteins, initiating the transcription of genes involved in glucose and lipid metabolism. This includes increasing the expression of the glucose transporter GLUT4, which facilitates glucose uptake into muscle and fat cells, and regulating genes involved in fatty acid metabolism.

This pathway ultimately leads to reduced hepatic glucose output and increased peripheral glucose disposal, thus improving insulin sensitivity.

References

In Vitro Effects of Rosiglitazone Sodium on Adipocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of rosiglitazone sodium on the differentiation of adipocytes. Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of adipogenesis.[1][2][3] Its utility in in vitro studies has been pivotal in elucidating the molecular mechanisms governing the development and function of fat cells. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways and workflows.

Core Mechanism of Action

Rosiglitazone exerts its primary effect by binding to and activating PPARγ, a nuclear receptor that plays a crucial role in regulating the expression of a multitude of genes involved in glucose and lipid metabolism.[2] Upon activation by rosiglitazone, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction recruits coactivator proteins and initiates the transcription of genes that drive the differentiation of preadipocytes into mature, insulin-sensitive adipocytes.[1] This process is fundamental to its insulin-sensitizing effects observed in vivo.

Quantitative Effects on Adipocyte Differentiation Markers

Rosiglitazone treatment in vitro leads to significant changes in the expression of key adipogenic markers and a notable increase in lipid accumulation. The following tables summarize quantitative data from various studies.

Table 1: Effect of Rosiglitazone on Adipogenic Gene Expression

| Gene Marker | Cell Line | Rosiglitazone Concentration | Fold Change vs. Control | Reference |

| PPARγ | iMSCs | 2 µM | >2-fold increase | |

| C/EBPα | iMSCs | 2 µM | Over-expression | |

| UCP-1 | iMSCs | 2 µM | Significant increase | |

| EBF2 | iMSCs | 2 µM | Significant increase | |

| FABP4 | hMSCs | Not specified | Marked increase | |

| Leptin | ML adipocytes | Not specified | Comparable to white adipocytes |

iMSCs: immortalized Mesenchymal Stromal Cells; hMSCs: human Mesenchymal Stem Cells; ML adipocytes: Multilocular adipocytes.

Table 2: Effect of Rosiglitazone on Lipid Accumulation and Adipocyte Morphology

| Parameter | Cell Line | Rosiglitazone Concentration | Observation | Reference |

| Lipid Droplets | 3T3-L1 | 1 µM | Increased formation | |

| Lipid Content | Mature 3T3-L1 | Not specified | Decrease | |

| Morphology | iMSCs | 2 µM | Multilocular lipid droplets | |

| Adipocyte Size | ASCs (rat, mouse) | 1 µM and 5 µM | Significant increase | |

| Adipocyte Size | ASCs (human) | 1 µM and 5 µM | Significant increase |

ASCs: Adipose Tissue-Derived Mesenchymal Stem Cells.

Signaling Pathways in Rosiglitazone-Induced Adipogenesis

Rosiglitazone-induced adipocyte differentiation is primarily mediated through the PPARγ signaling pathway. Additionally, studies have implicated the involvement of other pathways such as the MAPK and PI3K pathways.

Caption: Rosiglitazone signaling pathway in adipocyte differentiation.

Experimental Protocols

Detailed methodologies are crucial for reproducible in vitro studies. The following sections outline standard protocols for adipocyte differentiation using rosiglitazone.

Cell Culture and Differentiation of 3T3-L1 Preadipocytes

The 3T3-L1 cell line is a widely used model for studying adipogenesis.

Materials:

-

3T3-L1 preadipocytes

-

Basal Medium (BM): High-glucose Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Differentiation Medium I (DMI): BM supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

-

Differentiation Medium II (DMII): BM supplemented with 10 µg/mL insulin.

-

This compound stock solution (e.g., 2 mM in DMSO).

Protocol:

-

Seeding: Plate 3T3-L1 cells in BM and culture at 37°C in a 5% CO₂ incubator until they reach confluence.

-

Growth Arrest: Maintain the confluent cells in BM for an additional 48 hours to achieve growth arrest.

-

Induction of Differentiation (Day 0): Replace the medium with DMI. For the experimental group, add rosiglitazone to the DMI to a final concentration of 1-5 µM.

-

Maturation (Day 2): Remove the DMI and replace it with DMII (with or without rosiglitazone, depending on the experimental design).

-

Maintenance (Day 4 onwards): Replace the medium with fresh BM (with or without rosiglitazone) every 2-3 days.

-

Analysis: Adipocyte differentiation is typically observed between days 7 and 14, characterized by the accumulation of lipid droplets.

Oil Red O Staining for Lipid Accumulation

Oil Red O staining is a common method to visualize and quantify lipid accumulation in mature adipocytes.

Materials:

-

Phosphate-buffered saline (PBS)

-

10% Formalin

-

Oil Red O stock solution (0.5 g in 100 mL isopropanol)

-

Oil Red O working solution (6 parts stock solution, 4 parts distilled water)

-

Isopropanol

Protocol:

-

Wash differentiated cells with PBS.

-

Fix the cells with 10% formalin for 1 hour at room temperature.

-

Wash the fixed cells with distilled water.

-

Incubate the cells with the Oil Red O working solution for 1 hour at room temperature.

-

Wash the cells four times with distilled water.

-

For quantification, elute the stain by adding 100-200 µL of isopropanol and measure the absorbance at 490 nm.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to quantify the expression levels of adipogenic marker genes.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for target genes (e.g., PPARγ, C/EBPα, aP2, UCP-1) and a housekeeping gene (e.g., β-actin, GAPDH)

-

SYBR Green qPCR master mix

-

qPCR instrument

Protocol:

-

RNA Extraction: Isolate total RNA from cells at different time points of differentiation according to the manufacturer's protocol.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

qPCR: Perform qPCR using specific primers for the genes of interest.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for studying the effects of rosiglitazone on adipocyte differentiation.

Caption: General experimental workflow for in vitro adipocyte differentiation studies.

Conclusion

This compound is a powerful tool for inducing and studying adipocyte differentiation in vitro. Its well-defined mechanism of action through PPARγ activation provides a robust system for investigating the molecular intricacies of adipogenesis. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments aimed at understanding and modulating adipocyte biology. The ability of rosiglitazone to not only promote adipogenesis but also influence the phenotype of the resulting adipocytes, such as inducing "browning" characteristics, highlights its complexity and continued relevance in metabolic research.

References

Rosiglitazone Sodium: An In-depth Technical Guide for Metabolic Syndrome Research

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of rosiglitazone sodium as a critical tool for investigating the pathophysiology and therapeutic interventions for metabolic syndrome. It details its mechanism of action, experimental protocols for its use in preclinical models, and its quantifiable effects on various metabolic parameters.

Introduction: Rosiglitazone as a Research Tool

Rosiglitazone is a member of the thiazolidinedione (TZD) class of drugs and a potent, high-affinity selective agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] Initially developed for the treatment of type 2 diabetes, its specific mechanism of improving insulin sensitivity makes it an invaluable tool for studying the complex interplay of pathways involved in metabolic syndrome.[3][4] By activating PPARγ, primarily in adipose tissue, rosiglitazone modulates the transcription of numerous genes involved in glucose and lipid metabolism, adipocyte differentiation, and inflammation, thereby reversing many of the hallmark features of metabolic syndrome.[5] This allows researchers to dissect the molecular underpinnings of insulin resistance and explore the therapeutic potential of targeting the PPARγ signaling cascade.

Core Mechanism of Action: The PPARγ Signaling Pathway

Rosiglitazone exerts its effects by binding to and activating PPARγ, a nuclear receptor that functions as a ligand-activated transcription factor. The activation process initiates a cascade of molecular events:

-

Ligand Binding: Rosiglitazone enters the cell and binds to the ligand-binding domain of PPARγ located in the cytoplasm or nucleus.

-

Heterodimerization: Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).

-

PPRE Binding: This PPARγ-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

-

Transcriptional Regulation: The binding of the complex to PPREs recruits a suite of co-activator proteins, initiating the transcription of genes that regulate insulin sensitivity, lipid metabolism, and inflammation. Key outcomes include enhanced glucose uptake in peripheral tissues, promotion of fatty acid storage in adipocytes, and a reduction in pro-inflammatory cytokines.

Experimental Design and Protocols

Using rosiglitazone effectively in a research setting requires a structured experimental workflow, from inducing the metabolic syndrome phenotype in an animal model to analyzing the specific metabolic outcomes.

A common and effective method for inducing metabolic syndrome is through diet manipulation. High-fructose and high-fat diets are widely used to replicate the key features of the human condition in rodents like Wistar or Sprague-Dawley rats.

-

Objective: To induce insulin resistance, dyslipidemia, and hypertension in rodents.

-

Animal Model: Male Wistar rats (8-10 weeks old) are commonly used due to their susceptibility to diet-induced metabolic changes.

-

Dietary Intervention:

-

Control Group: Fed a standard chow diet.

-

Metabolic Syndrome Group: Provided with a high-fructose diet, often administered as 20-30% fructose in their drinking water for 8-15 weeks. Alternatively, a high-fat diet (e.g., 45-60% kcal from fat) can be used for 12-16 weeks.

-

-

Confirmation of Model: The development of metabolic syndrome should be confirmed by measuring key parameters before starting rosiglitazone treatment. This includes:

-

Obesity: Significant increase in body weight and visceral fat pad mass.

-

Hyperglycemia/Insulin Resistance: Elevated fasting glucose, insulin levels, and impaired glucose tolerance confirmed via an Oral Glucose Tolerance Test (OGTT).

-

Dyslipidemia: Increased serum triglycerides and free fatty acids.

-

Hypertension: Elevated systolic blood pressure measured by tail-cuff plethysmography.

-

-

Objective: To assess the therapeutic effects of rosiglitazone on the established metabolic syndrome model.

-

Preparation: this compound is typically dissolved in a vehicle such as 0.5% carboxymethylcellulose (CMC) for oral administration.

-

Dosing Regimen:

-

Treatment Group: Receives rosiglitazone orally via gavage at a dose ranging from 5 to 10 mg/kg/day.

-

Control Group: Receives an equivalent volume of the vehicle (e.g., 0.5% CMC) via oral gavage.

-

-

Duration: Treatment is typically carried out for a period of 2 to 8 weeks to observe significant metabolic changes.

-

Objective: To quantify the effects of rosiglitazone treatment.

-

Sample Collection: At the end of the treatment period, animals are fasted overnight. Blood samples are collected via cardiac puncture under anesthesia. Tissues such as liver, skeletal muscle, and adipose tissue are harvested and snap-frozen in liquid nitrogen.

-

Biochemical Assays:

-

Plasma/Serum Analysis: Use commercial ELISA or colorimetric assay kits to measure glucose, insulin, triglycerides (TG), total cholesterol (TC), HDL-C, LDL-C, free fatty acids (FFA), and adipokines (e.g., adiponectin, leptin).

-

Inflammatory Markers: Measure levels of C-reactive protein (CRP), IL-6, and TNF-α using specific immunoassays.

-

Insulin Resistance Assessment: Calculate the Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) index using the formula: (Fasting Insulin (μU/mL) x Fasting Glucose (mmol/L)) / 22.5.

-

-

Histological Analysis: Liver and adipose tissue can be fixed in formalin, embedded in paraffin, and stained with Hematoxylin and Eosin (H&E) to assess hepatic steatosis and adipocyte morphology, respectively.

Quantitative Data Presentation

The following tables summarize the quantitative effects of rosiglitazone observed in various preclinical and clinical studies.

Table 1: Effects of Rosiglitazone in Animal Models of Metabolic Syndrome

| Parameter | Animal Model | Rosiglitazone Dose & Duration | % Change vs. Control | Reference(s) |

| Plasma Triglycerides | Fructose-fed Rats | 10 mg/kg/day for 2 weeks | ↓ 62% | |

| Polydactylous Rat | 14-day administration | ↓ 44% | ||

| Hepatic Triglycerides | Fructose-fed Rats | 10 mg/kg/day for 2 weeks | ↓ 61% | |

| Polydactylous Rat | 14-day administration | ↓ 46% | ||

| Serum Insulin | Polydactylous Rat | 14-day administration | ↓ 43% | |

| Plasma Adiponectin | Fructose-fed Rats | 10 mg/kg/day for 2 weeks | ↑ 329% | |

| Fructose-fed Rats | 5 mg/kg/day for 4 weeks | ↑ 104% | ||

| Blood Pressure | Fructose-fed Rats | 10 mg/kg/day for 2 weeks | ↓ 17% | |

| Free Fatty Acids | Polydactylous Rat | 14-day administration | ↓ 28% |

Table 2: Effects of Rosiglitazone in Human Subjects with Metabolic Syndrome or Type 2 Diabetes

| Parameter | Patient Population | Rosiglitazone Dose & Duration | % Change vs. Baseline/Placebo | Reference(s) |

| Insulin Sensitivity | Type 2 Diabetes | 4 mg BID for 3 months | ↑ 68% (low-dose insulin) | |

| (Glucose Metabolism) | Hypertensive Patients | 8 mg/day for 12 weeks | ↑ 18% | |

| Fasting Plasma Glucose | Type 2 Diabetes | 4 mg BID for 3 months | ↓ 12% | |

| Fasting Plasma Insulin | Type 2 Diabetes | 4 mg BID for 3 months | ↓ 23% | |

| Plasma Triglycerides | Hypertensive Patients | 8 mg/day for 12 weeks | ↓ 34% | |

| Plasma Free Fatty Acids | Type 2 Diabetes | 4 mg BID for 3 months | ↓ 39% | |

| Adiponectin | Metabolic Syndrome | 8 mg/day for 12 weeks | ↑ 168% | |

| C-Reactive Protein (CRP) | Metabolic Syndrome | 8 mg/day for 12 weeks | ↓ 32% | |

| Interleukin-6 (IL-6) | Metabolic Syndrome | 8 mg/day for 12 weeks | ↓ 22% |

Analytical Methodologies for Quantification

Accurate quantification of rosiglitazone and key metabolic markers is crucial for robust experimental results.

-

Rosiglitazone Quantification: High-Performance Liquid Chromatography (HPLC) is the predominant method for determining the concentration of rosiglitazone in bulk drug, pharmaceutical formulations, and biological fluids. Reverse-phase HPLC (RP-HPLC) coupled with a UV or PDA detector is commonly employed for its sensitivity and reproducibility. For higher sensitivity in biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method.

-

Metabolic Parameter Analysis:

-

Glucose: Measured using the glucose oxidase method with a standard glucose analyzer.

-

Insulin & Adipokines: Quantified using specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits.

-

Lipids (TG, Cholesterol, FFA): Determined using enzymatic colorimetric assays or microfluorimetric methods. Lipoprotein subfractions can be analyzed in detail using proton nuclear magnetic resonance (NMR) spectroscopy.

-

Conclusion

This compound is a powerful and specific pharmacological tool for probing the molecular mechanisms of metabolic syndrome. Its targeted action on the PPARγ receptor allows researchers to modulate key pathways involved in insulin resistance, dyslipidemia, and inflammation. By utilizing well-defined animal models and robust analytical techniques as outlined in this guide, scientists can effectively investigate the pathophysiology of metabolic syndrome and evaluate novel therapeutic strategies targeting this complex metabolic disorder.

References

- 1. rndsystems.com [rndsystems.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rosiglitazone for type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting PPARγ Signaling Cascade for the Prevention and Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Properties of Rosiglitazone Sodium in Cellular Models

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear hormone receptor.[1][2] While primarily known for its insulin-sensitizing effects in the treatment of type 2 diabetes, a substantial body of evidence demonstrates its significant anti-inflammatory properties across various cellular models.[3][4] This technical guide provides an in-depth review of the molecular mechanisms, experimental protocols, and quantitative data supporting the anti-inflammatory actions of Rosiglitazone. The primary mechanism involves PPARγ-dependent transrepression of pro-inflammatory signaling pathways, most notably Nuclear Factor-kappaB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[5] This document consolidates key findings from studies on macrophages, microglia, endothelial cells, and vascular smooth muscle cells, offering a comprehensive resource for researchers investigating novel therapeutic applications of PPARγ agonists.

Core Mechanisms of Anti-inflammatory Action

Rosiglitazone exerts its anti-inflammatory effects primarily through the activation of PPARγ, which modulates the expression of numerous genes involved in inflammation. The mechanisms can be broadly categorized as PPARγ-dependent and, in some contexts, PPARγ-independent.

PPARγ-Dependent Inhibition of the NF-κB Signaling Pathway

The most well-documented anti-inflammatory mechanism of Rosiglitazone is the inhibition of the NF-κB pathway. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.

Rosiglitazone-activated PPARγ interferes with this cascade by:

-

Preventing IκBα Degradation: Studies in RAW264.7 macrophages show that Rosiglitazone treatment inhibits the LPS-induced downregulation of IκBα expression.

-

Inhibiting p65 Phosphorylation: Rosiglitazone significantly reduces the phosphorylation of the p65 subunit, a critical step for its activation.

This inhibitory action is dependent on PPARγ, as the anti-inflammatory effects of Rosiglitazone are reversed when PPARγ is knocked down using siRNA.

References

- 1. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists [imrpress.com]

- 2. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Response: Effects of Rosiglitazone on Inflammation in Otsuka Long-Evans Tokushima Fatty Rats (Korean Diabetes J 2010;34:191-9) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rosiglitazone alleviates lipopolysaccharide-induced inflammation in RAW264.7 cells via inhibition of NF-κB and in a PPARγ-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Off-Target Effects of Rosiglitazone Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosiglitazone, a member of the thiazolidolidinedione (TZD) class of drugs, is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] While its primary therapeutic action in treating type 2 diabetes mellitus involves enhancing insulin sensitivity through PPARγ activation, a growing body of evidence highlights a range of off-target effects that contribute to both its therapeutic profile and its adverse side effects. This technical guide provides an in-depth exploration of the known off-target interactions of Rosiglitazone sodium, summarizing key quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways.

Off-Target Protein Interactions

Chemical proteomics has been a key technique in identifying proteins that interact with Rosiglitazone, independent of its binding to PPARγ. These studies typically involve affinity chromatography using a Rosiglitazone analog or its core scaffold, glitazone, to capture interacting proteins from tissue lysates, followed by identification via mass spectrometry.

A significant study utilizing a glitazone-based affinity matrix on rat heart tissue identified numerous off-target binding proteins.[2][3] These findings suggest that the glitazone scaffold has an affinity for dehydrogenases, a characteristic consistent with related rhodanine cores. Furthermore, both Rosiglitazone and the related TZD, Pioglitazone, were found to bind to various ion channels and their modulators, which may have implications for the observed cardiovascular side effects such as congestive heart failure and arrhythmia.

Quantitative Data on Off-Target Interactions

While comprehensive quantitative binding data for all identified off-target proteins remains limited in the public domain, some key values have been reported. The following tables summarize the available quantitative data for both on-target and off-target interactions of Rosiglitazone.

| Target Protein | Ligand | Assay Type | Cell/Tissue Type | IC50 / EC50 / Kd | Reference |

| On-Target | |||||

| PPARγ | Rosiglitazone | Radioligand Binding | Rat Adipocytes | IC50 = 12 nM | |

| PPARγ | Rosiglitazone | Radioligand Binding | 3T3-L1 Adipocytes | IC50 = 4 nM | |

| PPARγ | Rosiglitazone | Radioligand Binding | Human Adipocytes | IC50 = 9 nM | |

| PPARγ | Rosiglitazone | Functional Assay | - | EC50 = 60 nM | |

| PPARγ | Rosiglitazone | Binding Assay | - | Kd = 40 nM | |

| Off-Target | |||||

| Mitochondrial Complex I | Rosiglitazone | Activity Assay | Mouse Heart Mitochondria | Inhibition at 10-30 µM | |

| Mitochondrial Complex IV | Rosiglitazone | Activity Assay | Mouse Heart Mitochondria | Inhibition at 10-30 µM |

Table 1: Quantitative On-Target and Off-Target Interaction Data for Rosiglitazone. This table presents the reported IC50, EC50, and Kd values for Rosiglitazone's interaction with its primary target, PPARγ, and its inhibitory effects on mitochondrial respiratory complexes.

| Protein Name | UniProt ID | Function | Fold Change (Rosiglitazone vs. Control) | Reference |

| Adenomatosis polyposis coli 2 (APC2) | Q9QXS4 | Regulation of cell adhesion and apoptosis | Upregulated >1.5-fold | |

| Eukaryotic translation initiation factor 5A-1 (eIF5A) | P63241 | Involved in protein synthesis and cell proliferation | Upregulated >1.5-fold |

Table 2: Differentially Expressed Proteins in 3T3-L1 Adipocytes Treated with Rosiglitazone. This table highlights potential novel target proteins of Rosiglitazone identified through proteomic analysis, showing their fold change in expression upon treatment.

Experimental Protocols

Chemical Proteomics for Off-Target Identification

This protocol provides a generalized workflow for identifying off-target proteins of Rosiglitazone using affinity chromatography coupled with mass spectrometry, based on methodologies described in the literature.

Objective: To isolate and identify proteins from a cell or tissue lysate that bind to Rosiglitazone or its structural analogs.

Materials:

-

Epoxy-activated Sepharose 6B resin

-

Glitazone (or a suitable Rosiglitazone analog with a linker)

-

Rat heart tissue or relevant cell line

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)

-

Wash buffer (e.g., Lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., High concentration of Rosiglitazone, or a pH shift buffer)

-

Tris-HCl, DTT, Iodoacetamide, Trypsin

-

C18 resin for solid-phase extraction

-

Nano-liquid chromatography system

-

Orbitrap mass spectrometer

Methodology:

-

Affinity Resin Preparation:

-

Couple the glitazone scaffold to epoxy-activated Sepharose 6B resin according to the manufacturer's instructions. This creates the affinity matrix.

-

Wash the resin extensively to remove any uncoupled ligand.

-

-

Lysate Preparation:

-

Homogenize rat heart tissue or cultured cells in ice-cold lysis buffer.

-

Centrifuge the lysate at high speed to pellet cellular debris.

-

Collect the supernatant containing the soluble proteome.

-

-

Affinity Chromatography:

-

Incubate the cleared lysate with the glitazone-coupled affinity resin for a defined period (e.g., 2-4 hours) at 4°C with gentle rotation.

-

Pack the resin into a chromatography column.

-

Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the specifically bound proteins by incubating the resin with an elution buffer containing a high concentration of free Rosiglitazone. This competitively displaces the bound proteins from the affinity matrix.

-

Alternatively, use a pH shift or a denaturing agent for elution, though competitive elution is preferred to enrich for specific binders.

-

-

Sample Preparation for Mass Spectrometry:

-

Concentrate the eluted protein sample.

-

Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

-

Digest the proteins into peptides using sequencing-grade trypsin.

-

Desalt the peptide mixture using a C18 solid-phase extraction column.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture using a nano-liquid chromatography system coupled to an Orbitrap mass spectrometer.

-

Acquire data in a data-dependent acquisition mode, selecting the most abundant precursor ions for fragmentation.

-

-

Data Analysis:

-

Search the acquired tandem mass spectra against a relevant protein database (e.g., UniProt Rat) using a search engine like Sequest or Mascot.

-

Identify proteins that are significantly enriched in the Rosiglitazone elution compared to control elutions (e.g., elution with a vehicle or an inactive analog).

-

References

Rosiglitazone Sodium's Impact on Hepatocyte Gene Expression: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent synthetic agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1][2] Primarily utilized as an insulin-sensitizing agent in the management of type 2 diabetes, its mechanism of action extends deep into the transcriptional regulation of genes controlling glucose and lipid metabolism, particularly within the liver.[3][4] Understanding the precise impact of rosiglitazone on hepatocyte gene expression is critical for elucidating its therapeutic effects and potential adverse reactions, such as hepatosteatosis.[5] This guide provides an in-depth examination of the molecular pathways, experimental methodologies, and quantitative changes in gene expression observed in hepatocytes following treatment with rosiglitazone.

Core Mechanism of Action: PPARγ Activation